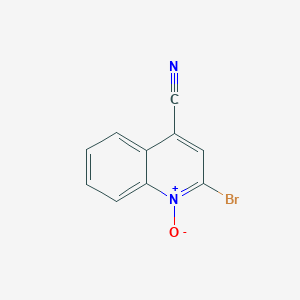
2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, a carbonitrile group, and an oxo group attached to the quinoline ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline using bromine in the presence of a suitable solvent like nitrobenzene. The reaction is carried out under controlled conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different quinoline derivatives.
Cyclization Reactions: The carbonitrile group can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Bromine: Used for the initial bromination of quinoline.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: For redox reactions involving the oxo group.
Major Products
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Oxidized or Reduced Quinoline Compounds: Resulting from redox reactions.
Fused Ring Systems: Produced through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile involves its interaction with specific molecular targets. The bromine atom and carbonitrile group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The oxo group can participate in hydrogen bonding and redox reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoquinoline: A simpler brominated quinoline derivative.
2-Chloro-1-oxo-1lambda~5~-quinoline-4-carbonitrile: A similar compound with a chlorine atom instead of bromine.
Quinoline-4-carbonitrile: Lacks the bromine and oxo groups but shares the quinoline and carbonitrile structure.
Uniqueness
2-Bromo-1-oxo-1lambda~5~-quinoline-4-carbonitrile is unique due to the presence of both the bromine atom and the oxo group, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
90264-18-9 |
|---|---|
Molekularformel |
C10H5BrN2O |
Molekulargewicht |
249.06 g/mol |
IUPAC-Name |
2-bromo-1-oxidoquinolin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-10-5-7(6-12)8-3-1-2-4-9(8)13(10)14/h1-5H |
InChI-Schlüssel |
ZCUHDKXJTDNGGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


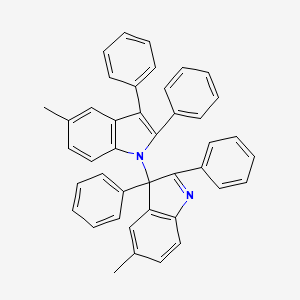

methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
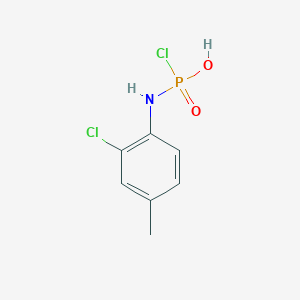

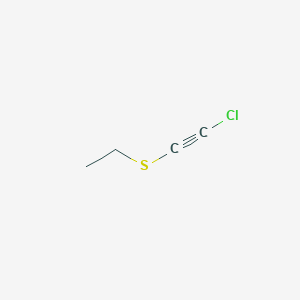
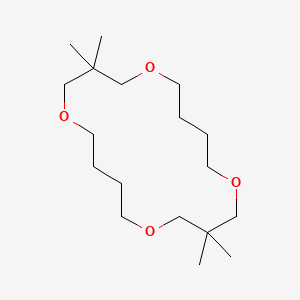
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

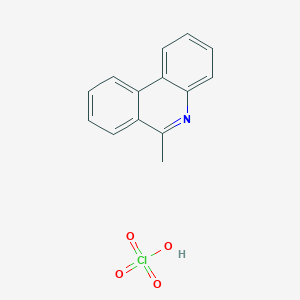
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
